Cas no 1261990-52-6 (5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

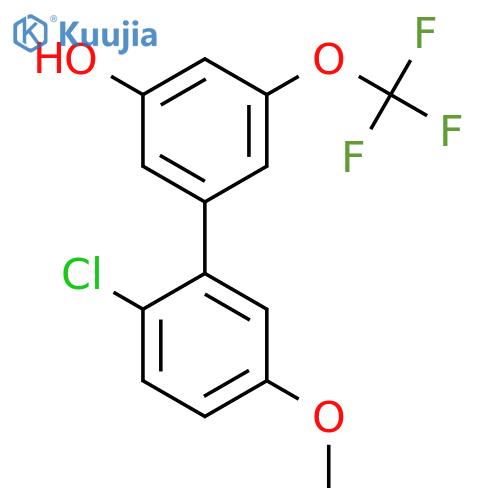

1261990-52-6 structure

商品名:5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol

CAS番号:1261990-52-6

MF:C14H10ClF3O3

メガワット:318.675613880157

MDL:MFCD18316384

CID:2767965

PubChem ID:53222107

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol 化学的及び物理的性質

名前と識別子

-

- 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%

- 2'-Chloro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol

- MFCD18316384

- DTXSID00686681

- 1261990-52-6

- 5-(2-CHLORO-5-METHOXYPHENYL)-3-TRIFLUOROMETHOXYPHENOL

- 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol

-

- MDL: MFCD18316384

- インチ: InChI=1S/C14H10ClF3O3/c1-20-10-2-3-13(15)12(7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3

- InChIKey: RKIXKISMYINJIV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 318.0270564Da

- どういたいしつりょう: 318.0270564Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 5

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322592-5g |

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%; . |

1261990-52-6 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB322592-5 g |

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%; . |

1261990-52-6 | 95% | 5g |

€1159.00 | 2023-04-26 |

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1261990-52-6 (5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261990-52-6)

清らかである:99%

はかる:5g

価格 ($):687.0